Diethyl chloro[chloro(phenyl)methyl]propanedioate
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Overview
Description
Diethyl chloro[chloro(phenyl)methyl]propanedioate is an organic compound that belongs to the class of esters It is a derivative of diethyl malonate, where the hydrogen atoms on the methylene group are substituted with a chloro(phenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl chloro[chloro(phenyl)methyl]propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with chloro(phenyl)methyl chloride under suitable conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl chloro[chloro(phenyl)methyl]propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Nucleophiles: Ammonia, amines, alcohols.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substituted Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Monocarboxylic Acids: Formed through decarboxylation.
Scientific Research Applications
Diethyl chloro[chloro(phenyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl chloro[chloro(phenyl)methyl]propanedioate involves its reactivity as an ester and its ability to form enolate ions. The enolate ion can undergo various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: The parent compound, used in similar synthetic applications.
Diethyl Ethylmalonate: Another derivative with different substituents on the methylene group.
Diethyl Phenylmalonate: Similar structure with a phenyl group instead of the chloro(phenyl)methyl group.
Uniqueness
This makes it a valuable compound in the synthesis of complex organic molecules and in various research fields .
Properties
CAS No. |
62979-64-0 |
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Molecular Formula |
C14H16Cl2O4 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
diethyl 2-chloro-2-[chloro(phenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H16Cl2O4/c1-3-19-12(17)14(16,13(18)20-4-2)11(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
LDXDTEMTZFITIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)Cl)(C(=O)OCC)Cl |
Origin of Product |
United States |
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